methyl octahydro-1H-indole-2-carboxylate hydrochloride
Overview
Description
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in natural products and pharmaceuticals. This compound is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.
Hydrochloride Formation: The carboxylate group is then esterified with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted indole derivatives.
Mechanism of Action
Target of Action
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives have been reported to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to have diverse biological activities
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Chemistry: Methyl octahydro-1H-indole-2-carboxylate hydrochloride is used in the synthesis of complex organic molecules and as a building block in organic chemistry research.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Indole-3-carboxylic Acid: Another indole derivative with similar biological activities.
Methyl Indole-2-carboxylate: A closely related compound with potential pharmaceutical applications.
Properties
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPKXUASPJHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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